N,3-dimethylcyclohexan-1-amine
Description
Contextualization within Cycloaliphatic Amine Chemistry
Cycloaliphatic amines are a class of organic compounds that feature an amine functional group attached to a cycloalkane ring. researchgate.net These compounds, including N,3-dimethylcyclohexan-1-amine, are generally strong bases and exhibit chemistry similar to that of other primary or secondary amines. researchgate.net Their reactivity includes salt formation with acids and alkylation to form quaternary ammonium (B1175870) cations. researchgate.net Primary cycloaliphatic amines can react with phosgene (B1210022) to produce isocyanates, a key reaction in polymer chemistry. researchgate.net
The synthesis of cycloaliphatic amines can be achieved through several established methods. Common routes include the reductive amination of cyclic ketones, the hydrogenation of the corresponding aromatic amines, or the amination of cycloalkanols. researchgate.netontosight.aigoogle.com For instance, the hydrogenation of aniline (B41778) derivatives is a widely used industrial method to produce cyclohexylamines, often employing catalysts like ruthenium, rhodium, or nickel to achieve high yields and selectivity. google.comsci-hub.se
The properties of this compound are influenced by its core structure, which it shares with related compounds like 3,3-dimethylcyclohexan-1-amine (B2986976). The presence of the dimethyl-substituted cyclohexane (B81311) ring provides a bulky, lipophilic character, while the secondary amine group serves as a reactive site for further chemical modification.
Table 1: Chemical and Physical Properties of the Parent Compound, 3,3-dimethylcyclohexan-1-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇N | nih.gov |
| Molecular Weight | 127.23 g/mol | nih.gov |
| IUPAC Name | 3,3-dimethylcyclohexan-1-amine | nih.gov |
| CAS Number | 37694-43-2 | nih.gov |
| Canonical SMILES | CC1(CCCC(C1)N)C | nih.gov |
Significance in Organic Synthesis and Industrial Applications
Cycloaliphatic amines are significant intermediates for large-scale production in the chemical industry. researchgate.netsci-hub.se They serve as fundamental building blocks for a wide array of more complex organic molecules. smolecule.com Their derivatives are utilized in the manufacturing of pharmaceuticals, agrochemicals, and dyes. ontosight.aismolecule.comsmolecule.com The structural motif of dimethylcyclohexylamine is explored in medicinal chemistry for developing potential therapeutic agents. smolecule.comsmolecule.com
In the field of material science, cycloaliphatic amines play a crucial role as monomers and curing agents. They react with dicarboxylic acids, diisocyanates, or diepoxides to form high-molecular-weight polymers such as polyamides, polyureas, and epoxy resins. researchgate.net These materials are valued for their mechanical strength and thermal stability, finding use in coatings, adhesives, and composites. ontosight.aigoogleapis.com Specifically, derivatives like N,N-dimethylcyclohexylamine have been developed for use as catalysts in the production of polyurethane and polyisocyanurate foams. google.com The parent cyclohexylamine (B46788) is an intermediate for producing corrosion inhibitors and vulcanization accelerators for rubber. sci-hub.se The utility of the this compound scaffold lies in its ability to be incorporated into these larger molecular structures, imparting specific properties derived from its cyclic and amine components.
Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-4-3-5-8(6-7)9-2/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHWWDQRAMXLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,3 Dimethylcyclohexan 1 Amine and Its Derivatives
Direct Synthesis Approaches to N,3-dimethylcyclohexan-1-amine
The direct formation of this compound typically starts from 3-methylcyclohexanone (B152366). The following sections detail the principal methods employed for this transformation.
Reductive Amination Strategies
Reductive amination is a highly effective one-pot method for synthesizing amines from carbonyl compounds. This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, 3-methylcyclohexanone is reacted with methylamine (B109427) in the presence of a reducing agent.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the protonated imine intermediate over the starting ketone. Catalytic hydrogenation is another viable method, where hydrogen gas is used with a metal catalyst, such as nickel or palladium.
Biocatalysis, utilizing enzymes like imine reductases (IREDs) or reductive aminases (RedAms), has emerged as a powerful tool for this transformation. These enzymatic methods offer high stereoselectivity, operating under mild conditions. For instance, studies have shown that IREDs can catalyze the reductive amination of (R)-3-methylcyclohexanone with various amines, including dimethylamine (B145610), with high diastereoselectivity. The enzyme IR_20, for example, has been used in the reductive amination of (R)-3-methylcyclohexanone with ammonia, yielding the corresponding primary amine with high diastereomeric excess.
Table 1: Examples of Reductive Amination for Synthesizing Cyclohexylamine (B46788) Derivatives
| Ketone Precursor | Amine Source | Reducing Agent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| (R)-3-methylcyclohexanone | Ammonia | IRED (IR_20) | (1S,3R)-3-methylcyclohexan-1-amine | 50% | |
| Racemic ketone 3 | Methylamine | Iridium catalyst / H₂ | (3R,4R)-amine product 3b | 86% | |
| Cyclohexanone (B45756) | Dimethylamine | Liquid catalyst / H₂ | N,N-dimethylcyclohexylamine | - | |
| 3,4-dimethylcyclohexanone (B1585827) | Ethylamine | Not specified | N-ethyl-3,4-dimethylcyclohexan-1-amine | Plausible route | |
| Phenyl-2-propanone | Ammonia | Nickel / H₂ | Amphetamine | - |
Alkylation Reactions of Cyclohexylamines
An alternative route to this compound involves the N-methylation of 3-methylcyclohexan-1-amine. This can be achieved through several methods.
One common approach is the use of an alkylating agent like methyl iodide. However, this method can be difficult to control and may lead to over-alkylation, producing quaternary ammonium (B1175870) salts.
A more controlled and widely used method is the Eschweiler-Clarke reaction. This reaction methylates a primary or secondary amine using excess formic acid and formaldehyde (B43269). The reaction proceeds via the formation of an iminium ion, which is then reduced by formate. A key advantage of this method is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. The reaction is typically carried out in an aqueous solution near boiling point.
Recent developments have also explored copper-catalyzed N-methylation using paraformaldehyde as the C1 source, which has been shown to be effective for producing dimethylaminocyclohexane from both N-methylcyclohexylamine and cyclohexylamine with high yields.
Table 2: N-Methylation Reactions of Amines
| Starting Amine | Reagents | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| Primary/Secondary Amine | Formic acid, Formaldehyde | Eschweiler-Clarke | Tertiary Amine | - | |
| Cyclohexylamine | Excess methyl iodide, Ag₂O, heat | Hofmann Elimination/Methylation | N-methylcyclohexylamine | - | |
| N-methylcyclohexylamine | Paraformaldehyde, (CAAC)CuH catalyst | Copper-catalyzed N-methylation | Dimethylaminocyclohexane | 94% | |
| Cyclohexylamine | Paraformaldehyde, (CAAC)CuH catalyst | Copper-catalyzed N-methylation | Dimethylaminocyclohexane | 65% |
Formation from Cyclohexanone Precursors
The synthesis of this compound can also proceed through the formation of an enamine intermediate. Enamines are formed from the reaction of a ketone with a secondary amine. In the context of synthesizing the target compound, 3-methylcyclohexanone would react with methylamine. However, primary amines typically form imines preferentially.
The general mechanism involves the nucleophilic addition of the amine to the ketone's carbonyl group to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield an iminium ion, which then deprotonates at an alpha-carbon to form the enamine. This enamine can then be reduced to the final amine. For instance, enamines derived from cyclohexanone and methylamine can undergo asymmetric hydrogenation to yield the corresponding amine. The reduction of the enamine can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).
Synthesis of Related Dimethylcyclohexanamine Isomers and Analogues
The synthetic principles applied to this compound are also applicable to its isomers, such as 3,3-dimethylcyclohexan-1-amine (B2986976) and 3,4-dimethylcyclohexan-1-amine (B3273762), starting from the correspondingly substituted cyclohexanone precursors.
Synthetic Routes to 3,3-dimethylcyclohexan-1-amine and its Derivatives
The primary precursor for the synthesis of 3,3-dimethylcyclohexan-1-amine is 3,3-dimethylcyclohexanone (B1346601). This ketone can be synthesized through several methods, including the hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione). A one-step reduction of dimedone using a palladium catalyst under hydrogen pressure has been reported to produce 3,3-dimethylcyclohexanone in high yield.
Once 3,3-dimethylcyclohexanone is obtained, it can be converted to 3,3-dimethylcyclohexan-1-amine via reductive amination with ammonia. N-substituted derivatives can be synthesized by using the appropriate primary or secondary amine in the reductive amination process. For example, the reaction of 3,3-dimethylcyclohexanone with aniline (B41778) derivatives has been studied.
Table 3: Synthesis of 3,3-dimethylcyclohexanone
| Starting Material | Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Dimedone | Pd/Amberlyst 15®, H₂ (2 bar), 85°C | 3,3-dimethylcyclohexanone | 96% | |
| Dimedone | Raney-Ni (reduction), Dichromate/H₂SO₄ (oxidation) | 3,3-dimethylcyclohexanone | 69% (overall) | |
| 3-methyl-2-cyclohexen-1-one | Methyl magnesium bromide | 3,3-dimethylcyclohexanone | ~92% |
Synthetic Routes to 3,4-dimethylcyclohexan-1-amine and its Derivatives
The synthesis of 3,4-dimethylcyclohexan-1-amine and its derivatives follows a similar logic, starting from 3,4-dimethylcyclohexanone. A plausible and documented route for creating N-substituted derivatives is through reductive amination. For instance, the synthesis of N-ethyl-3,4-dimethylcyclohexan-1-amine can be achieved by the reductive amination of 3,4-dimethylcyclohexanone with ethylamine. This method is analogous to those described for other cyclohexylamine derivatives.
Synthesis of N,N-dimethylcyclohexylamine and its Derivatives
The synthesis of N,N-dimethylcyclohexylamine, a tertiary amine, can be achieved through several established methods, including reductive amination, direct alkylation, and catalytic hydrogenation.
Reductive amination is a common and efficient method that involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. bdmaee.net A well-documented procedure utilizes sodium cyanoborohydride in methanol. orgsyn.org In this process, cyclohexanone reacts with dimethylamine hydrochloride, and the resulting intermediate is reduced to form N,N-dimethylcyclohexylamine with yields reported between 52-54%. orgsyn.org An alternative approach involves the Leuckart reaction, which also starts from cyclohexanone. orgsyn.orgpatsnap.com Continuous processes for reductive amination have also been developed, operating at high temperatures (60-250°C) and pressures (15-200 bar) in the presence of a hydrogenation catalyst, achieving high yields and selectivity. google.com
Direct alkylation of cyclohexylamine with a methylating agent is another viable route. bdmaee.net For instance, reacting cyclohexylamine with formic acid and formaldehyde leads to the formation of N,N-dimethylcyclohexylamine with yields reported to be between 82-86%. patsnap.com Catalytic amination, which involves reacting cyclohexanol (B46403) directly with dimethylamine over a heterogeneous catalyst, also produces the target compound. bdmaee.netbdmaee.net Furthermore, the catalytic hydrogenation of N,N-dimethylphenylamine over a palladium catalyst can yield N,N-dimethylcyclohexylamine. bdmaee.net
Table 1: Selected Synthetic Methods for N,N-dimethylcyclohexylamine
| Starting Material | Reagents | Method | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone | Dimethylamine HCl, NaBH₃CN, MeOH | Reductive Amination | 52-54% | orgsyn.org |
| Cyclohexylamine | Formic Acid, Formaldehyde | Direct Alkylation (Eschweiler–Clarke) | 82-86% | patsnap.com |
| Cyclohexanol | Dimethylamine, Acid Catalyst | Direct Alkylation | High | bdmaee.net |
| N,N-dimethylphenylamine | H₂, Palladium Catalyst | Catalytic Hydrogenation | - | bdmaee.net |
Derivatives of N,N-dimethylcyclohexylamine can be synthesized through various functionalization reactions. For example, N,N-dimethylcyclohexane tertiary amine derivatives have been prepared and used as catalysts in the production of polyurethane foams. google.com Iron-catalyzed oxidative α-cyanation allows for the introduction of a nitrile group, converting N,N-dimethylcyclohexylamine into 2-(cyclohexyl(methyl)amino)acetonitrile. uni-muenchen.de
Synthesis of N,N'-dimethylcyclohexane-1,2-diamine and its Derivatives
The synthesis of N,N'-dimethylcyclohexane-1,2-diamine, particularly its enantiomerically pure trans-isomers, is well-documented due to its utility as a chiral ligand in asymmetric synthesis. researchgate.net One synthetic route involves the reaction of 7-methyl-7-azabicyclo[4.1.0]heptane with an aqueous solution of methylamine in the presence of ammonium chloride, yielding trans-N,N'-dimethylcyclohexane-1,2-diamine with a 39% yield. prepchem.com
Enantiopure derivatives, such as (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine, can be formed during the hydrolysis of specific precursors like (R3a,R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using HCl in methanol. chemicalbook.com These chiral diamines are crucial in various chemical transformations. For instance, they serve as ligands in multi-component Ullmann coupling reactions and are key intermediates in the preparation of certain pharmaceutical modulators. chemicalbook.com They are also used as catalysts in the synthesis of triazole derivatives. asianpubs.org
Methodologies for Other Substituted Dimethylcyclohexane-based Amine Derivatives
A range of synthetic methods has been developed to access other substituted dimethylcyclohexane-based amine derivatives, often with a focus on controlling stereochemistry.
A visible-light-enabled [4 + 2]-cycloaddition of benzocyclobutylamines with α-substituted vinylketones provides access to highly functionalized cyclohexylamine derivatives. rsc.org This photoredox-catalyzed method is notable for its atom economy and ability to create two adjacent stereogenic centers with high diastereoselectivity. rsc.org
Biocatalytic routes offer another powerful approach. Prochiral bicyclic diketones can be converted into single diastereomers of 3-substituted cyclohexylamine derivatives through a three-step biocatalytic cascade involving a C-C hydrolase, a lipase, and an ω-transaminase. researchgate.net This method allows for the synthesis of optically pure cis- or trans-diastereomers depending on the choice of enzyme. researchgate.net
The catalytic hydrogenation of 2,6-dimethylphenol (B121312) (2,6-DMP) over palladium or platinum-based catalysts is a scalable route that can produce 2,6-dimethylcyclohexylamine. Additionally, the functionalization of pre-existing cyclohexylamine structures, such as the N,N-dimethylation of sulfamate-containing derivatives, has been explored in the context of developing steroid sulfatase inhibitors. researchgate.net
Stereoselective and Enantioselective Synthetic Routes
Achieving stereochemical control is paramount in modern organic synthesis, and several strategies are employed to produce specific enantiomers or diastereomers of this compound and its analogs.
Chiral Auxiliary-Mediated Syntheses
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
This strategy is widely used in asymmetric synthesis. For example, oxazolidinones, popularized by David A. Evans, can be used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. wikipedia.org Another common class of auxiliaries is based on pseudoephedrine, which can be converted to an amide, deprotonated to form a chiral enolate, and then reacted with an electrophile. wikipedia.orgharvard.edu The stereochemistry of the addition is controlled by the existing chiral centers on the auxiliary. wikipedia.org While specific applications to this compound are not extensively detailed in the provided sources, the principles demonstrated with these auxiliaries are broadly applicable to the asymmetric synthesis of substituted cyclohexanes. wikipedia.orgacs.org The design of effective auxiliaries often involves creating a rigid conformational environment that forces an incoming reagent to approach from a specific face. rsc.org
Asymmetric Catalysis in Amine Synthesis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis.
Cooperative catalysis, combining photoredox catalysis with a chiral Brønsted acid like a chiral phosphoric acid (CPA), has been used for the asymmetric [4 + 2] cycloaddition to form functionalized cyclohexylamine derivatives. rsc.org The CPA creates a chiral environment, influencing the stereochemical outcome of the ring-closing step to achieve moderate to good enantioselectivity. rsc.org
Biocatalytic cascades also represent a powerful form of asymmetric catalysis. The combination of ene-reductases (ERed) and imine reductases (IRed) or reductive aminases can convert α,β-unsaturated ketones into all four possible stereoisomers of substituted chiral secondary and tertiary amines, including cyclohexylamine derivatives. acs.org By selecting the appropriate enzymes, chemists can access specific trans-1,2, cis-1,3, cis-1,2, and trans-1,3 substituted products in high optical purity. acs.org Similarly, N,N-dimethylcyclohexylamine has been employed as a base in stereoselective multicomponent aza-Henry reactions catalyzed by chiral thiourea-based molecules to produce β-nitroamine derivatives with high stereoselectivity. csic.es
Kinetic Resolution Techniques for Enantiomer Separation
Kinetic resolution is a technique used to separate a racemic mixture of enantiomers by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the slower-reacting enantiomer in excess. wikipedia.orguni-graz.at
Enzymatic kinetic resolution is a particularly effective method. Cyclohexylamine oxidase (CHAO), an enzyme derived from Brevibacterium oxydans, has been shown to be a highly enantioselective biocatalyst. scispace.com It selectively oxidizes the (S)-enantiomer of various amines, including α-alkyl aryl derivatives, to the corresponding ketone, leaving the (R)-enantiomer unreacted and in high enantiomeric purity. scispace.comresearchgate.net This method has been used to resolve racemic amines on a preparative scale, allowing for the isolation of the (R)-amine with a simple acid-base extraction. scispace.com
Table 2: Enzymatic Kinetic Resolution of Racemic Amines using CHAO
| Substrate | Biocatalyst | Outcome | Yield of (R)-Amine (%) | Reference |
|---|---|---|---|---|
| Racemic α-methyl benzylamine | Recombinant whole cells expressing CHAO | (S)-enantiomer oxidized, (R)-enantiomer remains | 38% | scispace.com |
| Racemic α-methyl benzylamine | Crude CHAO enzyme extract | (S)-enantiomer oxidized, (R)-enantiomer remains | 42% | scispace.com |
| Racemic β-amino alcohols | Novel cyclohexylamine oxidase (ArCHAO) | R-stereoselective deamination | - | researchgate.net |
| Racemic THQs | Cyclohexylamine oxidase (CHAO) | Chemoenzymatic deracemization | - | researchgate.net |
A complementary approach to enzymatic resolution is diastereomeric salt formation. This classical resolution technique involves reacting a racemic mixture of amines with a single enantiomer of a chiral acid, such as (R)-mandelic acid. acs.org The two resulting diastereomeric salts often have different solubilities, allowing one to be selectively crystallized and separated. This method has been successfully applied to the preparative-scale synthesis of (1S,3S)-3-aminocyclohexanol from a cis/trans racemic mixture. acs.org
Reaction Mechanisms in this compound Synthesis
The initial step in the reductive amination sequence is the nucleophilic addition of methylamine to the carbonyl carbon of 3-methylcyclohexanone. This reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic amine. The attack by the nitrogen atom of methylamine on the carbonyl carbon results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.
This hemiaminal intermediate is generally unstable and undergoes a dehydration step to form an imine. The dehydration is also acid-catalyzed, involving the protonation of the hydroxyl group of the hemiaminal, which converts it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule. The resulting species is a protonated imine, or iminium ion, which is in equilibrium with the neutral imine. The removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine. researchgate.netwhiterose.ac.uk
The final stage of the synthesis is the reduction of the C=N double bond of the imine or iminium ion. This reduction can be accomplished through various methods, with catalytic hydrogenation being a common and efficient approach. In this process, the imine is adsorbed onto the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a copper-containing catalyst. google.comgoogle.com Hydrogen gas (H₂) is also adsorbed onto the catalyst surface, where the H-H bond is cleaved. The hydrogen atoms are then transferred sequentially to the carbon and nitrogen atoms of the imine double bond, resulting in the formation of this compound. ijrpr.com The product then desorbs from the catalyst surface, allowing the catalytic cycle to continue.
Alternatively, the reduction can be carried out using hydride-reducing agents. Sodium borohydride (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), are frequently employed. acs.orgmasterorganicchemistry.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, which is more reactive towards reduction than the initial ketone. masterorganicchemistry.comresearchgate.net The choice of reducing agent can be crucial for selectivity, as some reagents can also reduce the starting ketone.
The presence of the methyl group at the 3-position of the cyclohexanone ring introduces stereochemical considerations into the synthesis. The final product, this compound, can exist as different stereoisomers (cis and trans). The stereochemical outcome of the reaction is often determined during the reduction of the imine intermediate.
The stereoselectivity of the reduction can be influenced by the choice of catalyst and reaction conditions. For instance, the use of specific catalysts can favor the formation of one diastereomer over the other. Studies on the hydrogenation of substituted cyclohexylidenamines have shown that copper-containing catalysts, such as copper chromite, can exhibit high cis-selectivity. google.com This selectivity is attributed to the coordination of the imine to the catalyst surface in a manner that favors the addition of hydrogen from the less sterically hindered face.
Biocatalysis offers another avenue for achieving high stereoselectivity. Imine reductases (IREDs) have been shown to catalyze the reductive amination of substituted cyclohexanones with high diastereoselectivity. researchgate.net For example, the biocatalytic reductive amination of (R)-3-methylcyclohexanone has been reported to yield the corresponding amine with high diastereomeric excess. researchgate.netgoogle.com The enzyme's active site provides a chiral environment that precisely controls the orientation of the imine substrate for the stereospecific addition of the hydride.
Spectroscopic Characterization and Structural Elucidation of N,3 Dimethylcyclohexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for elucidating the precise structure of organic molecules like N,3-dimethylcyclohexan-1-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon skeleton and the environment of each proton. uobasrah.edu.iq
The ¹H NMR spectrum of this compound provides information on the number of different proton environments, their neighboring protons (spin-spin splitting), and their relative numbers (integration). The expected signals are influenced by the presence of cis and trans isomers, where the spatial orientation of the methyl groups relative to the amine group affects the chemical environment of the protons.
Key expected resonances include:
A signal for the proton on the nitrogen atom (N-H), which is typically a broad singlet and its chemical shift can vary depending on solvent and concentration.
A downfield multiplet corresponding to the proton on the carbon bearing the amino group (C1-H) due to the deshielding effect of the adjacent nitrogen.
Signals for the two methyl groups. The N-methyl protons would likely appear as a singlet, while the C3-methyl protons would be a doublet due to coupling with the C3-H proton.
A complex series of overlapping multiplets in the upfield region corresponding to the remaining protons of the cyclohexane (B81311) ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Cyclohexane Ring Protons | 0.9 - 1.9 | Multiplet (m) |
| C3-CH ₃ | ~0.9 | Doublet (d) |
| N-CH ₃ | ~2.3 - 2.5 | Singlet (s) |
| C1-H | ~2.5 - 2.8 | Multiplet (m) |
Note: Predicted values are based on general principles and data for analogous compounds like N,N-Dimethylcyclohexylamine. chemicalbook.com Actual values may vary based on isomer and experimental conditions.
A broadband-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the potential for cis/trans isomerism and the lack of symmetry, this compound is expected to show distinct signals for most, if not all, of its eight carbon atoms.
The carbon atom attached to the nitrogen (C1) will be the most deshielded of the ring carbons. The N-methyl and C3-methyl carbons will appear in the upfield aliphatic region. The number of observed peaks can help confirm the specific isomer, as different symmetries can render certain carbons chemically equivalent or non-equivalent. pressbooks.pub For instance, the symmetry in dimethylamine (B145610) results in only one signal for its two equivalent carbon atoms. docbrown.info
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3-C H₃ | ~20 - 25 |
| Cyclohexane Ring Carbons (C2, C4, C5, C6) | ~25 - 45 |
| N-C H₃ | ~35 - 40 |
| C 3 | ~30 - 35 |
| C 1 | ~55 - 65 |
Note: Predicted values are based on general principles. The exact number of signals and their shifts would differ between the cis and trans isomers.
The existence of cis and trans diastereomers for this compound necessitates the use of advanced 2D NMR techniques for unambiguous stereochemical assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to trace the connectivity through the cyclohexane ring and confirm which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of both ¹H and ¹³C signals. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful technique for determining stereochemistry. It detects spatial proximity between protons. For this compound, a NOESY experiment could show a correlation between the axial protons on C1, C3, and C5, helping to assign the axial or equatorial positions of the amine and methyl substituents, and thus differentiating between the cis and trans isomers. ipb.pt Such methods have been successfully used to determine the relative stereochemistry in other complex cyclic systems. researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic fingerprint based on its functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy is particularly useful for identifying the functional groups in this compound. As a secondary amine, its spectrum would be characterized by specific absorption bands. For comparison, primary amines show two N-H stretching bands, while secondary amines exhibit only one. upertis.ac.id The spectrum of the related compound cyclohexylamine (B46788) shows characteristic absorptions for the amine and alkane moieties. nist.gov
Raman Spectroscopy is a complementary technique that measures scattered light. libretexts.org It is also sensitive to molecular vibrations and is particularly effective for non-polar bonds. While often providing similar information to FTIR, the selection rules differ, and certain vibrations may be more prominent in one technique over the other. For amines, C-N and C-C skeletal vibrations are often clearly visible in the Raman spectrum. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Method |
|---|---|---|---|
| 3350 - 3300 | N-H Stretch | Secondary Amine | FTIR |
| 2960 - 2850 | C-H Stretch | Alkane (CH₃, CH₂, CH) | FTIR/Raman |
| 1650 - 1550 | N-H Bend | Secondary Amine | FTIR |
| 1470 - 1430 | C-H Bend | Alkane (CH₂, CH₃) | FTIR/Raman |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This provides the exact molecular weight and valuable structural information from the fragmentation pattern.
For this compound (C₈H₁₇N), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight, which is approximately 127.23 amu. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. smolecule.com
The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of a methyl radical from the N-methyl group or cleavage of the C1-C2 or C1-C6 bonds in the ring, resulting in characteristic fragment ions. The resulting fragmentation pattern provides a unique fingerprint that helps to confirm the structure. rsc.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |
| 112 | [M - CH₃]⁺ | α-cleavage (loss of N-methyl group) |
| 84 | [C₅H₁₀N]⁺ | α-cleavage of the ring (loss of C₃H₇) |
Note: The relative intensities of these fragments would depend on the instrument conditions and the stability of the resulting ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. Simple saturated aliphatic amines, such as this compound, lack extensive conjugation or chromophores that absorb strongly in the standard UV-Vis range (200-800 nm).
These types of amines typically exhibit a weak absorption band at wavelengths below 200 nm. allsubjectjournal.com This absorption is attributed to an n → σ* (n-to-sigma star) transition, where a non-bonding electron from the nitrogen lone pair is excited to an antibonding sigma orbital. Because this transition is relatively high in energy and often occurs outside the range of standard laboratory spectrophotometers, UV-Vis spectroscopy is generally not a primary tool for the structural characterization of simple aliphatic amines. nist.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone analytical technique in chemistry, employed to determine the mass percentages of the constituent elements within a compound. This process is fundamental for verifying the empirical formula of a newly synthesized or purified substance, ensuring its elemental composition aligns with its proposed molecular structure. For this compound, this analysis provides quantitative confirmation of the presence and ratio of carbon, hydrogen, and nitrogen.
The molecular formula for this compound is C₈H₁₇N. nih.govnih.gov Based on this formula, the theoretical mass percentages of each element can be calculated using their standard atomic weights. The total molecular weight of the compound is approximately 127.23 g/mol . nih.govnih.govbdmaee.net The verification of these theoretical percentages through experimental analysis is a critical step in the structural elucidation process.
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. rsc.org In this procedure, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of pure oxygen. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. These combustion products are then separated and quantified by methods such as gas chromatography with a thermal conductivity detector. bdmaee.netrsc.org The results from the analysis provide the experimental mass percentages of C, H, and N.
For a sample of pure this compound, the experimentally determined values are expected to show very close agreement with the calculated theoretical values, typically within a margin of ±0.4%. This concordance serves as strong evidence that the synthesized compound has the correct empirical and, by extension, molecular formula.
Below is a table detailing the theoretical elemental composition of this compound and the typical expected range for experimental results.
Table 1: Elemental Composition Data for this compound
| Element | Chemical Symbol | Theoretical Mass % | Typical Experimental Mass % |
| Carbon | C | 75.52% | 75.2% - 75.8% |
| Hydrogen | H | 13.47% | 13.2% - 13.7% |
| Nitrogen | N | 11.01% | 10.8% - 11.2% |
The close correlation between the found values from combustion analysis and the calculated theoretical percentages confirms the elemental makeup of the molecule, providing a crucial piece of evidence to support its assigned structure. acgpubs.orgresearchgate.net
Stereochemical and Conformational Analysis of N,3 Dimethylcyclohexan 1 Amine
Cyclohexane (B81311) Ring Conformations and Substituent Effects
The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle strain and torsional strain, it adopts puckered three-dimensional structures. wikipedia.org
The most stable conformation of the cyclohexane ring is the "chair" conformation, which minimizes both angle and torsional strain, with all C-C-C bond angles being approximately 109.5°. wikipedia.org In a solution at room temperature, it is estimated that over 99.99% of cyclohexane molecules exist in the chair conformation. wikipedia.org Another significant, though less stable, conformation is the "boat" conformation. The boat form is higher in energy due to steric hindrance between the "flagpole" hydrogens and torsional strain along the sides. wikipedia.org
These conformations are not static. A process known as "ring flipping" or "chair-flipping" allows for the interconversion between two different chair conformations. leah4sci.commasterorganicchemistry.com This process involves passing through higher-energy intermediate conformations, including the twist-boat and the half-chair. wikipedia.orgmasterorganicchemistry.com The energy barrier for this interconversion is relatively low, approximately 10 kcal/mol, allowing for rapid equilibrium between the two chair forms at room temperature. masterorganicchemistry.commasterorganicchemistry.com
In the chair conformation, the twelve hydrogen atoms (or substituents) on a cyclohexane ring can occupy two distinct types of positions: axial and equatorial. libretexts.org Axial bonds are perpendicular to the general plane of the ring, alternating up and down, while equatorial bonds are located around the "equator" of the ring. libretexts.orgmvpsvktcollege.ac.in
Isomeric Considerations: Cis/Trans Isomerism
The presence of two substituents on the cyclohexane ring of N,3-dimethylcyclohexan-1-amine gives rise to cis-trans isomerism (also known as geometric isomerism). jove.com These are stereoisomers that differ in the spatial arrangement of the substituents relative to the plane of the ring. jove.comucsd.edu
Cis Isomer: Both the amino group and the methyl group are on the same side of the cyclohexane ring. mvpsvktcollege.ac.in In terms of chair conformations, this can be represented by one substituent being in an axial position and the other in an equatorial position (a,e) or both being in equatorial or axial positions (e,e or a,a), depending on the relative positions (e.g., 1,2-, 1,3-, or 1,4-disubstitution). For 1,3-disubstituted cyclohexanes like this compound, the cis isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. spcmc.ac.inlibretexts.org The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions. jove.comlibretexts.org
Trans Isomer: The amino and methyl groups are on opposite sides of the ring. mvpsvktcollege.ac.in For a 1,3-disubstituted cyclohexane, the trans isomer has one substituent in an axial position and the other in an equatorial position (a,e). fiveable.mespcmc.ac.in Ring flipping interconverts the two trans conformers (a,e to e,a), and if the substituents are different, these two conformers will have different energies. The conformation where the bulkier group occupies the equatorial position will be more stable. spcmc.ac.in
These cis and trans isomers are distinct compounds with different physical properties and cannot be interconverted by simple bond rotation. jove.com
Chiroptical Properties and Enantiomeric Purity Assessment
Chirality, or "handedness," is a key feature of many organic molecules. A molecule is chiral if it is non-superimposable on its mirror image. mvpsvktcollege.ac.in Such mirror-image isomers are called enantiomers. Enantiomers have identical physical properties except for their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)). mvpsvktcollege.ac.in
For this compound, both the cis and trans isomers possess two chiral centers (at C-1 and C-3). When the substituents are different, as in this case (amino and methyl), both the cis and trans isomers are chiral and can exist as a pair of enantiomers. spcmc.ac.in Therefore, four stereoisomers are possible.
The assessment of enantiomeric purity, which is the measure of the excess of one enantiomer over the other in a mixture, is crucial in many applications. dokumen.pub Techniques for determining enantiomeric purity include:
Chiral Chromatography: Methods like gas chromatography or high-performance liquid chromatography (HPLC) using a chiral stationary phase can separate enantiomers. acs.org
NMR Spectroscopy with Chiral Solvating Agents or Shift Reagents: In the presence of a chiral auxiliary compound, the enantiomers can form diastereomeric complexes that exhibit different NMR spectra, allowing for their quantification. acs.orgmsuniv.ac.in
Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) measure the differential absorption or rotation of polarized light by enantiomers.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides powerful tools for investigating the structures, energies, and properties of molecules like this compound. ic.ac.uk
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. kyushu-u.ac.jp It has become a popular tool for calculating the conformational energies and stabilities of organic molecules. nih.govscirp.org
For substituted cyclohexanes, DFT calculations can accurately model the delicate balance between attractive London dispersion forces and repulsive steric interactions that determine the relative stability of axial and equatorial conformers. ua.es DFT studies can provide valuable data on:
Relative Energies of Conformers: By calculating the energies of different chair and boat conformations of the cis and trans isomers of this compound, the most stable conformer can be identified. For example, DFT calculations can quantify the energy difference between the diequatorial and diaxial conformers of the cis isomer. acs.org
Interaction Energies: The energetic cost of steric interactions, such as 1,3-diaxial interactions, can be calculated. This allows for a quantitative understanding of why certain conformations are favored over others.
Geometric Parameters: DFT can optimize the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles for each conformer.
These computational studies complement experimental findings and provide a deeper understanding of the conformational preferences and stereochemical relationships within the this compound molecule. researchgate.net
Molecular Mechanics (MM) and Force Field Simulations
Force fields are classical potential energy functions with a collection of parameters that define the energy of a molecule as a function of its atomic coordinates. researchgate.net Several widely used force fields, such as MM3, MMFF94, and OPLS, have been developed and refined to provide accurate conformational analyses for small organic molecules. nih.gov The MM3 force field, for instance, is known for its accuracy in calculating intramolecular potential energy by including terms that account for couplings between internal coordinates like bond stretching, angle bending, and torsional angles. acs.orgresearchgate.net
For substituted cyclohexanes, the primary determinant of conformational preference is the minimization of steric strain, particularly the avoidance of 1,3-diaxial interactions. In this compound, both the amino group (-NH₂) and the methyl group (-CH₃) can occupy either an axial or an equatorial position on the cyclohexane chair conformer. The interplay between the positions of these two substituents dictates the stability of the four possible chair conformers: (1e,3e), (1a,3a), (1e,3a), and (1a,3e).
Simulations on closely related molecules provide a framework for understanding the expected outcomes for this compound. In a study of N,N-dimethylcyclohexanamine, the energy difference between the conformer with an axial dimethylamino group and the one with an equatorial group was calculated to be between 0.90 and 1.31 kcal/mol, depending on the force field used. nih.govacs.org For cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer, with a calculated energy difference of approximately 5.5 kcal/mol. nih.govacs.org
Molecular mechanics simulations would involve a systematic search of the conformational space of this compound. This process, often using methods like Monte Carlo or molecular dynamics, generates numerous possible conformations. Each of these conformations is then subjected to energy minimization to find the nearest local energy minimum. bath.ac.uk The result is a potential energy surface that maps the stable conformers and the transition states connecting them. core.ac.uk The force field calculates the steric energy of each conformer, allowing for the identification of the global minimum energy structure and the ranking of other conformers by their relative energies. gmu.edu
The table below summarizes the conformational energy differences (ΔE_conf) for relevant analogous compounds as determined by various computational methods, illustrating the typical energy penalties associated with axial substituents.
Table 1: Calculated Conformational Energy Differences for Analogs of this compound
| Compound | Conformations (Axial vs. Equatorial) | Experimental ΔE (kcal/mol) | Calculated ΔE (MMFF) (kcal/mol) | Calculated ΔE (PMFF/MM3) (kcal/mol) |
|---|---|---|---|---|
| Methylcyclohexane | ax-eq | 1.75 | 1.66 | 1.89 |
| N,N-Dimethylcyclohexanamine | ax-eq | 1.31 | 0.96 | 0.90 |
| cis-1,3-Dimethylcyclohexane | ax,ax-eq,eq | 5.50 | 5.74 | 5.56 |
Data sourced from studies on physics-based molecular force fields. nih.govacs.org
These simulations are essential for predicting the most likely three-dimensional structures of the cis and trans isomers of this compound at equilibrium.
Prediction of Spectroscopic Parameters and Conformational Energies
Beyond identifying stable conformers, computational chemistry is instrumental in predicting spectroscopic parameters and refining conformational energy calculations. While molecular mechanics provides a rapid and efficient survey of the conformational landscape, higher-level theories like Density Functional Theory (DFT) and ab initio methods are often employed for more accurate energy and property predictions. researchgate.netnih.gov
Conformational energies calculated with force fields can be refined using quantum mechanical methods. It is common practice to take the low-energy conformers identified by a force field search and re-optimize their geometries and calculate their energies at a higher level of theory, such as DFT (e.g., with the B3LYP functional) or Møller-Plesset perturbation theory (MP2). bath.ac.uknih.gov These methods provide a more accurate description of the electronic structure, leading to more reliable relative energies between conformers. For instance, studies on cyclohexylamine (B46788) have used DFT calculations to determine the enthalpy and Gibbs free energy for the conversion between chair conformations, providing a more detailed thermodynamic picture than MM methods alone. core.ac.uk
A key application of these high-level calculations is the prediction of NMR spectroscopic parameters. Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of each nucleus, which is in turn dictated by the molecule's three-dimensional structure. Properties such as chemical shifts (δ) and spin-spin coupling constants (J) are conformation-dependent. libretexts.org
Computational methods can predict ¹H and ¹³C NMR spectra for different conformers of this compound. chemaxon.com The predicted spectrum for the molecule is then typically calculated as a Boltzmann-weighted average of the spectra of the individual stable conformers, based on their calculated relative Gibbs free energies. core.ac.uk This approach allows for a direct comparison between theoretical predictions and experimental data, which can help validate the computed conformational distribution or aid in the assignment of complex experimental spectra. st-andrews.ac.ukarxiv.orgnmrdb.org
The table below illustrates the type of data generated from computational studies on cyclohexylamine, which serves as a model for the this compound system.
Table 2: Calculated Thermodynamic and Geometric Data for Cyclohexylamine Conformers
| Conformer | Relative Electronic Energy (kJ/mol) | Relative Gibbs Free Energy (DG°) (kJ/mol) | Equilibrium Population (%) | Key Dihedral Angle (Lp-N-C-H) |
|---|---|---|---|---|
| Equatorial (gauche) | 0.35 | 0.00 | 73.4 | ±60° |
| Equatorial (trans) | 0.00 | 0.84 | 26.6 | 180° |
| Axial (trans) | 4.88 | 7.28 | < 0.1 | 180° |
| Axial (gauche) | 6.94 | 8.82 | < 0.1 | ±60° |
Data based on B3LYP/aug-cc-pVDZ level of theory calculations. core.ac.uk
For this compound, such calculations would predict distinct chemical shifts for the axial and equatorial protons and carbons. For example, the proton on the carbon bearing the amino group (C1) would have a different chemical shift depending on whether it is in an axial or equatorial orientation relative to the amine. Similarly, the chemical shifts of the methyl carbons and protons would be sensitive to their axial or equatorial placement and the relative stereochemistry. By matching predicted spectra with experimental ones, it is possible to deduce the dominant conformation of each stereoisomer.
Reactivity and Chemical Transformations of N,3 Dimethylcyclohexan 1 Amine
Amine Reactivity and Nucleophilicity
The lone pair of electrons on the nitrogen atom of N,3-dimethylcyclohexan-1-amine renders it a nucleophile and a base. Its reactivity is influenced by both electronic and steric factors. The methyl group on the nitrogen atom enhances its basicity and nucleophilicity compared to its primary amine analogue, 3-methylcyclohexan-1-amine. However, the bulky cyclohexyl group, along with the methyl substituent, can introduce steric hindrance, which may modulate its reactivity in certain transformations.
Alkylation Reactions and Formation of Substituted Amines
As a secondary amine, this compound can undergo alkylation reactions with alkyl halides to furnish tertiary amines. This reaction proceeds via a nucleophilic substitution mechanism (SN2). masterorganicchemistry.com The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
Further alkylation of the resulting tertiary amine with an excess of an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This process is known as exhaustive methylation. The formation of these salts is a key step in certain elimination reactions.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Alkyl Halide (e.g., R-X) | N-alkyl-N,3-dimethylcyclohexan-1-amine | N-Alkylation |
| N-alkyl-N,3-dimethylcyclohexan-1-amine | Methyl Iodide (excess) | N,N,3-trimethylcyclohexan-1-aminium iodide | Exhaustive Methylation |
This table illustrates the general alkylation reactions expected for this compound based on the reactivity of secondary amines.
Acylation Reactions
This compound readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form N,N-disubstituted amides. libretexts.orglibretexts.org This reaction is a nucleophilic acyl substitution, where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk A base, such as pyridine, is often added to neutralize the hydrogen chloride byproduct formed when using acyl chlorides. doubtnut.com
The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This prevents further acylation of the nitrogen atom. libretexts.org
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acetyl Chloride | N-acetyl-N,3-dimethylcyclohexan-1-amine | Acylation |
| This compound | Acetic Anhydride (B1165640) | N-acetyl-N,3-dimethylcyclohexan-1-amine | Acylation |
This table shows the expected products from the acylation of this compound.
Formation of Schiff Bases and Imines
Primary and secondary amines can react with aldehydes and ketones to form imines, also known as Schiff bases. gdut.edu.cngsconlinepress.com However, the reaction of a secondary amine like this compound with a carbonyl compound initially forms an unstable carbinolamine. This intermediate cannot be stabilized by the loss of water to form a neutral imine in the same way a primary amine can. Instead, it can lead to the formation of an enamine if there is a proton on the α-carbon of the amine or the carbonyl compound. In some cases, the carbinolamine can be protonated and lose water to form an iminium ion, which is a key intermediate in reactions like the Mannich reaction. The synthesis of Schiff bases from N-N-dimethylamino benzaldehyde (B42025) has been reported, demonstrating the condensation of an amine with an aldehyde. researchgate.net
Elimination Reactions, including Hofmann Elimination
Quaternary ammonium salts derived from this compound can undergo elimination reactions. A notable example is the Hofmann elimination. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the treatment of the quaternary ammonium iodide with silver oxide and water to form the corresponding quaternary ammonium hydroxide (B78521). wikipedia.orgbyjus.com Upon heating, this hydroxide salt undergoes a base-induced E2 elimination to yield an alkene, a tertiary amine, and water. libretexts.orglibretexts.org
A key feature of the Hofmann elimination is that it typically follows the "Hofmann rule," where the major product is the least substituted alkene. wikipedia.orgmasterorganicchemistry.com This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon. masterorganicchemistry.comlibretexts.org
For the quaternary ammonium hydroxide derived from this compound, several alkene products are possible depending on the available β-hydrogens on the cyclohexyl ring.
Coupling Reactions and C-N Bond Formation
Furthermore, structurally similar diamines, like trans-N,N'-dimethylcyclohexane-1,2-diamine, have been employed as ligands in copper-catalyzed C-N coupling reactions. iu.edu This suggests a potential role for this compound or its derivatives as ligands in transition metal catalysis.
Derivatization Strategies for Functionalization
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar compounds like amines to increase their volatility and thermal stability. iu.edunih.gov Common derivatization strategies for amines include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) to form more volatile amide derivatives. iu.edu
Silylation: Treatment with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. iu.edu
Alkylation: While less common for derivatization, reaction with certain alkylating agents can be used. rsc.org
These derivatization methods improve the chromatographic properties of the amine, leading to better peak shape and enhanced detection. iu.edu
| Derivatization Strategy | Typical Reagent | Derivative Formed | Analytical Application |
| Acylation | Trifluoroacetic anhydride (TFAA) | N-trifluoroacetyl derivative | GC-MS |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl derivative | GC-MS |
This table outlines common derivatization strategies applicable to this compound for analytical purposes.
Advanced Applications of N,3 Dimethylcyclohexan 1 Amine in Chemical Science
Catalysis in Organic Reactions
The amine functionality of N,3-dimethylcyclohexan-1-amine is central to its application in catalysis. Derivatives of this compound are explored both in metal-free organocatalysis and as ligands that modify the reactivity of metal centers in catalytic processes.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, frequently employs chiral amines to induce stereoselectivity. Chiral derivatives of this compound are potential organocatalysts, particularly in reactions proceeding through enamine intermediates. In a typical catalytic cycle, the secondary amine of a chiral this compound derivative would react with a ketone or aldehyde to form a nucleophilic enamine. This enamine then reacts with an electrophile, with the chiral scaffold directing the approach of the electrophile to favor the formation of one enantiomer over the other.
Research on analogous chiral diamines and primary amines derived from cyclohexanediamine (B8721093) has demonstrated high efficiency in asymmetric Michael additions. nih.govmdpi.com For instance, primary amine organocatalysts derived from (1R,2R)-cyclohexanediamine have been used for the asymmetric desymmetrization of prochiral cyclohexanones, yielding bicyclic products with high enantioselectivity (83–99% ee) and as single diastereoisomers. nih.gov The mechanism involves the formation of an enamine, which then undergoes an intramolecular Michael addition. The stereochemical outcome is controlled by a transition state where the cyclohexane (B81311) ring of the catalyst shields one face of the enamine.
A hypothetical application using a derivative of this compound would follow a similar pathway, where its inherent chirality would be transferred to the product. The performance of such catalysts is often tuned by modifying the amine or adding co-catalysts, as shown in the table below summarizing research on related systems.
| Catalyst Type | Reaction | Diastereoselectivity (syn/anti) | Enantioselectivity (ee) | Yield |
|---|---|---|---|---|
| Chiral Diamine with Thiourea Moiety | Cyclohexanone (B45756) + Nitrostyrene | 9/1 | 76–99% | 88–99% |
| (1R,2R)-Cyclohexanediamine Derivative | Intramolecular Michael Addition | Single Diastereoisomer | 83–99% | 60–90% |
The nitrogen atom in this compound can donate its lone pair of electrons to a metal center, making it an effective ligand in coordination chemistry. Chiral amines are particularly sought after as ligands for asymmetric metal catalysis, where the ligand-metal complex catalyzes a reaction to produce a chiral product. nih.govresearchgate.net
Derivatives of this compound can be synthesized to incorporate additional donor atoms (e.g., another amine, a phosphine, or an oxygen-containing group), creating bidentate or multidentate ligands. These chiral ligands form stable complexes with transition metals such as palladium, rhodium, ruthenium, and copper. The rigid cyclohexane backbone and defined stereochemistry of the ligand enforce a specific coordination geometry around the metal, creating a chiral environment that can differentiate between enantiotopic faces or groups of a prochiral substrate.
For example, (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine, a compound with a similar structural framework, is a well-established precursor for chiral ligands used in asymmetric synthesis. nih.govresearchgate.net These ligands have proven effective in a range of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and allylic substitutions. The steric and electronic properties of the this compound ligand would influence the activity and selectivity of the metal catalyst, allowing for the fine-tuning of the reaction outcome.
Role as a Building Block in Complex Molecular Architectures
Beyond catalysis, this compound is a valuable chiral building block for the synthesis of more complex molecules, including nitrogen-containing heterocycles and other specialty chemicals. Its pre-existing stereocenters can be incorporated into a target molecule, simplifying the synthetic route and avoiding the need for a late-stage chiral resolution or asymmetric synthesis step.
Nitrogen heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.com The amine group of this compound is a reactive handle for constructing these rings through cyclization reactions. It can act as a nucleophile in reactions with bifunctional electrophiles to form new heterocyclic systems.
Studies have shown that primary amines can react with cyclohexene (B86901) derivatives, formed from the condensation of chalcones and ethyl acetoacetate, to generate new heterocyclic nitrogen compounds via a ring-closure reaction. sysrevpharm.org this compound could be employed in similar synthetic strategies. For example, it could participate in a condensation reaction with a 1,5-dicarbonyl compound or its equivalent to construct a dihydropyridine (B1217469) ring fused to the cyclohexane scaffold. The reaction pathway often involves an initial condensation to form an imine or enamine, followed by an intramolecular cyclization and subsequent aromatization or rearrangement. The inherent stereochemistry of the dimethylcyclohexan-1-amine starting material would be retained in the final heterocyclic product, providing a direct route to enantiomerically enriched complex molecules.
| Primary Amine Reactant | Resulting Heterocyclic Core | Reaction Conditions |
|---|---|---|
| Aniline (B41778) | Quinoline derivative | Reflux in ethanol |
| Benzylamine | Fused Tetrahydroquinoline | Reflux in ethanol |
| Hydrazine | Pyrazolo[3,4-b]quinoline derivative | Reflux in ethanol |
| This compound (Proposed) | Fused Dihydropyridine/Quinoline derivative | Reflux in ethanol |
The structure of this compound makes it an attractive starting material for specialty chemicals where lipophilicity and stereochemistry are important. Its parent compound, cyclohexylamine (B46788), is an intermediate in the production of pharmaceuticals (including mucolytics and analgesics), corrosion inhibitors, and vulcanization accelerators. wikipedia.org
By analogy, this compound can serve as a precursor to a new generation of such compounds. The two methyl groups on the cyclohexane ring can enhance lipophilicity, which is a key parameter for modulating the biological activity and physical properties of molecules. For instance, in drug development, modifying the lipophilicity of a lead compound can improve its absorption, distribution, metabolism, and excretion (ADME) profile. Similarly, in materials science, incorporating this bulky, lipophilic group can influence the solubility and processing characteristics of polymers and other materials. The development of poly(β-hydroxyl amine)s for use in supramolecular elastomers highlights the value of amine building blocks in creating advanced polymers with tunable properties like self-healing and reprocessability. mdpi.com
Supramolecular Chemistry and Non-covalent Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, dipole-dipole forces, and van der Waals interactions. The N-H group in this compound is a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom acts as a hydrogen bond acceptor. This dual functionality allows the molecule to participate in self-assembly to form ordered structures.
Studies on the crystal structure of (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine revealed that molecules are interconnected through weak N–H···N hydrogen bonds, forming infinite layers in the solid state. nih.govresearchgate.net This demonstrates the capacity of the cyclohexanediamine scaffold to direct supramolecular assembly. Similarly, this compound is expected to form hydrogen-bonded networks. The stereochemistry and steric bulk of the methyl groups would play a crucial role in dictating the geometry and stability of the resulting supramolecular assemblies.
Furthermore, research into the self-assembly of fluorinated cyclohexane derivatives has shown that dipole-dipole interactions and hydrogen bonding can lead to the formation of supramolecular polymers. nih.gov These systems can exhibit "living" polymerization characteristics, where seeded growth leads to nanofibers of controlled length. The principles governing these assemblies are applicable to this compound, suggesting its potential use in designing new supramolecular materials, gels, or liquid crystals where molecular orientation is controlled by specific, directional non-covalent bonds.
Intramolecular Hydrogen Bonding in Preorganization
Intramolecular hydrogen bonding is a critical non-covalent interaction that can dictate the three-dimensional structure of a molecule, thereby "preorganizing" it for specific interactions with other molecules. This preorganization can enhance binding affinity and selectivity in host-guest chemistry and catalysis.
For a molecule like this compound, which contains a secondary amine group (a hydrogen bond donor) and a nitrogen atom (a hydrogen bond acceptor), the potential for intramolecular hydrogen bonding exists, particularly between the amine hydrogen and the lone pair of electrons on the same nitrogen atom in specific conformations. However, the conformational dynamics of the cyclohexyl ring significantly influence the feasibility of such an interaction. The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions. For an intramolecular hydrogen bond to occur in a 1,3-disubstituted cyclohexane derivative like this compound, a diaxial conformation would be required to bring the amine and methyl groups into sufficient proximity.
Studies on analogous 1,3-disubstituted cyclohexanes, such as cis-3-aminocyclohexanol and its N-methyl and N,N-dimethyl derivatives, have utilized NMR spectroscopy and theoretical calculations to investigate the influence of intramolecular hydrogen bonds on conformational equilibrium. auremn.orgnih.gov In these alcohol derivatives, an intramolecular hydrogen bond between the hydroxyl group and the amino group (OH···N) can stabilize the diaxial conformer, a conformation that is typically less stable due to steric hindrance. nih.gov The stability of this diaxial conformer is highly dependent on the solvent, with non-polar solvents favoring the hydrogen-bonded structure and polar solvents disrupting it to favor the diequatorial conformer. auremn.orgnih.gov
However, for this compound itself, which lacks the hydroxyl group, the potential for a strong, structure-directing intramolecular hydrogen bond is significantly diminished. The interaction would be of a much weaker N-H···N type, and there is no specific research available to confirm its role in preorganizing the molecule for advanced chemical applications. The general principle remains that any such interaction would be in competition with more favorable intermolecular hydrogen bonding with solvent or other molecules.
Halogen Bonding and Molecular Recognition
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the nitrogen atom in an amine. This interaction, analogous to hydrogen bonding, is directional and has emerged as a powerful tool in crystal engineering, materials science, and molecular recognition.
The nitrogen atom of this compound, with its available lone pair of electrons, is a potential halogen bond acceptor. In theory, it could form halogen bonds with various halogen bond donors (e.g., iodoperfluorocarbons, N-halosuccinimides). The strength and geometry of this bond would contribute to the formation of specific supramolecular assemblies or facilitate the recognition of halogenated molecules.
Despite the theoretical potential for this compound to participate in halogen bonding, a review of the scientific literature reveals no specific studies or documented research where this compound has been used as a halogen bond acceptor for molecular recognition or in other advanced applications. Research in the field of halogen bonding is extensive, but it has not yet been specifically applied to or characterized for this compound. Therefore, while the principles of molecular recognition through halogen bonding are well-understood, there are no detailed research findings or data tables to present for this particular compound.
Q & A
Q. What advanced spectroscopic techniques differentiate between polymorphic forms of this compound salts?
- Methodological Answer :
- Solid-state NMR : ¹³C CP/MAS NMR distinguishes polymorphs via chemical shift variations (Δδ > 1 ppm) .
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .
- DSC : Identify polymorphic transitions via endothermic/exothermic peaks (e.g., melting point variations > 5°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
